(Cyclohex-3-en-1-ylmethyl)(methyl)amine

Description

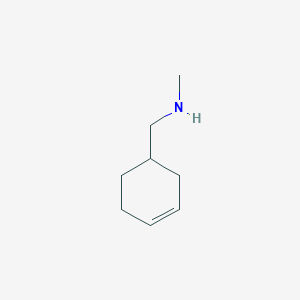

(Cyclohex-3-en-1-ylmethyl)(methyl)amine (CAS 15908-04-0) is a secondary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol. It features a cyclohexene ring substituted with a methylamine group at the 1-position (Figure 1). Key physicochemical properties include:

- Density: 0.856 ± 0.06 g/cm³ (predicted)

- Boiling Point: 60 °C at 8 Torr

- pKa: 10.93 ± 0.10 (predicted), indicating moderate basicity typical of aliphatic amines .

The cyclohexene ring introduces unsaturation, which may enhance reactivity in cycloaddition or oxidation reactions compared to saturated analogs.

Properties

IUPAC Name |

1-cyclohex-3-en-1-yl-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-9-7-8-5-3-2-4-6-8/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIFFNXTSJZACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-3-en-1-ylmethyl)(methyl)amine typically involves the reaction of cyclohex-3-en-1-ylmethanol with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated control systems allows for precise regulation of reaction conditions, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-3-en-1-ylmethyl)(methyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-3-en-1-ylmethyl ketone, while reduction could produce cyclohex-3-en-1-ylmethylamine .

Scientific Research Applications

(Cyclohex-3-en-1-ylmethyl)(methyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohex-3-en-1-ylmethyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Cyclohex-3-en-1-ylmethyl)(methyl)amine with structurally or functionally related amines:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| This compound | 15908-04-0 | C₈H₁₅N | 125.21 | Cyclohexene ring, secondary amine | Organic synthesis, potential CO₂ capture |

| 3-Methylcyclohexylamine | 6850-35-7 | C₇H₁₅N | 113.20 | Saturated cyclohexane ring, primary amine | Pharmaceutical intermediates |

| Cyclohex-3-en-1-amine hydrochloride | 22615-33-4 | C₆H₁₂ClN | 133.62 | Cyclohexene ring, primary amine (hydrochloride salt) | Biochemical research |

| Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine | 626209-46-9 | C₁₃H₂₄N₂O | 224.34 | Morpholine substituent, tertiary amine | Catalysis, ligand design |

| Methyl Diethanol Amine (MDEA) | 105-59-9 | C₅H₁₃NO₂ | 119.16 | Tertiary amine, ethanol groups | CO₂ capture, gas treatment |

Structural and Functional Analysis

Cyclohexene vs. Cyclohexane Backbone :

- The unsaturated cyclohexene ring in This compound allows for Diels-Alder reactivity , unlike saturated analogs such as 3-Methylcyclohexylamine . This unsaturation may also influence adsorption properties in gas capture applications .

- 3-Methylcyclohexylamine (CAS 6850-35-7) lacks the double bond, reducing its reactivity in cycloaddition but enhancing stability in acidic conditions .

Amine Substitution :

- The secondary amine in This compound contrasts with the primary amine in Cyclohex-3-en-1-amine hydrochloride (CAS 22615-33-4). Secondary amines generally exhibit lower nucleophilicity but higher steric hindrance, affecting their interaction with electrophiles like CO₂ .

- MDEA (CAS 105-59-9), a tertiary amine, demonstrates high CO₂ adsorption capacity (2.63 mmol/g) due to its amine-impregnated mesoporous carbon structure, though its bulkier structure reduces reactivity compared to primary/secondary amines .

Biological Activity

(Cyclohex-3-en-1-ylmethyl)(methyl)amine, also known by its CAS number 15908-04-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a cyclohexene ring, contributing to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against certain Gram-positive and Gram-negative bacteria.

- Anticancer Potential : In vitro studies have indicated that derivatives of cyclohexene compounds can inhibit cancer cell proliferation, particularly in lung and colorectal cancer lines .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

The biological effects of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.

- Receptor Interaction : Binding to cell surface receptors could modulate signal transduction pathways, influencing cell survival and proliferation.

- Induction of Apoptosis : Some studies indicate that the compound may induce programmed cell death in cancer cells, which is crucial for tumor control.

Antimicrobial Studies

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The results showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Activity

In a series of in vitro tests on non-small cell lung cancer (NSCLC) cell lines (H460 and A549), several derivatives of cyclohexene compounds were screened for cytotoxicity. The findings revealed that certain modifications to the cyclohexene structure enhanced anticancer activity, with IC50 values indicating effective concentrations below 10 µM for some derivatives .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | H460 | 8.5 | Apoptosis induction |

| Compound B | A549 | 6.2 | Enzyme inhibition |

| Compound C | HT29 | 11.0 | Receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.